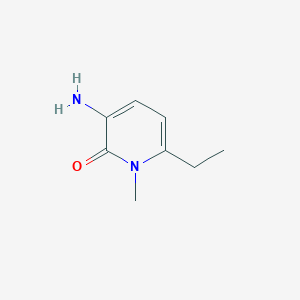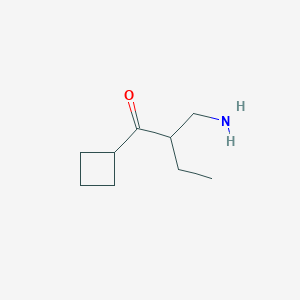![molecular formula C9H19N5 B13174010 5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13174010.png)
5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine is a chemical compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a dimethylamino group and a diethylamino group attached to the triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,4-triazole with dimethylamine and diethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and increase yield. The use of green chemistry principles, such as solvent-free reactions and catalytic processes, can also be explored to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amino groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family.
5-(Dimethylamino)methyl-1,2,4-triazole: A closely related compound with similar structural features.
N,N-Diethyl-1,2,4-triazole: Another derivative with diethylamino substitution.
Uniqueness
5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine is unique due to the presence of both dimethylamino and diethylamino groups, which confer distinct chemical properties and reactivity. This dual substitution pattern can enhance its binding affinity to specific targets and broaden its range of applications.
Eigenschaften
Molekularformel |
C9H19N5 |
|---|---|
Molekulargewicht |
197.28 g/mol |
IUPAC-Name |
5-[(dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H19N5/c1-5-14(6-2)9-10-8(11-12-9)7-13(3)4/h5-7H2,1-4H3,(H,10,11,12) |
InChI-Schlüssel |
AZVNJTQBQNCLFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NNC(=N1)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


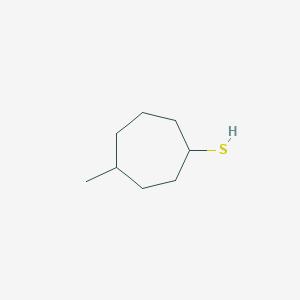
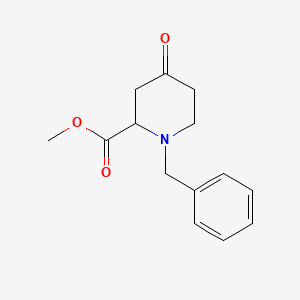
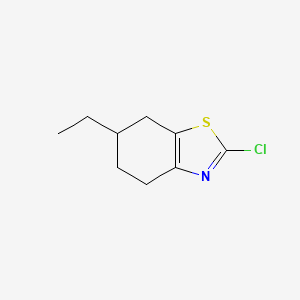

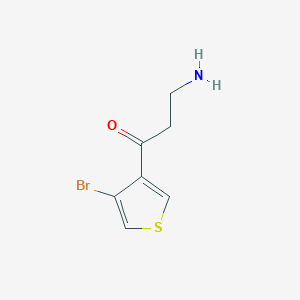
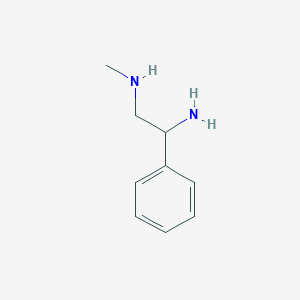

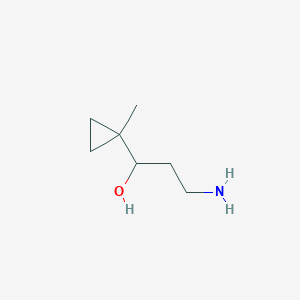
![N-{2-[2-(aminomethyl)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B13173963.png)
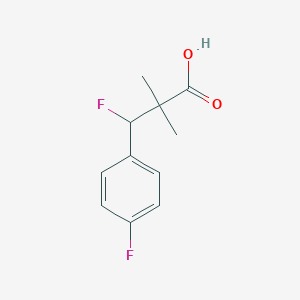
![3-[(Morpholin-4-yl)methyl]azepane](/img/structure/B13173970.png)
